molecular formula C21H46N2O2S B1663048 N-Octadecyl-N'-propyl-sulfamide

N-Octadecyl-N'-propyl-sulfamide

Cat. No.: B1663048
M. Wt: 390.7 g/mol
InChI Key: VOJRCUXNIZFQKR-UHFFFAOYSA-N
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Description

N-Octadecyl-N’-propyl-sulfamide is a synthetic compound known for its potent activation of peroxisome proliferator-activated receptor alpha (PPARα). This compound is structurally related to oleoylethanolamide, a naturally occurring lipid that also activates PPARα.

Scientific Research Applications

N-Octadecyl-N’-propyl-sulfamide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the activation of PPARα and its effects on lipid metabolism.

    Biology: The compound is employed in research on metabolic disorders, including obesity and diabetes, due to its ability to regulate lipid and glucose metabolism.

    Medicine: N-Octadecyl-N’-propyl-sulfamide is investigated for its potential therapeutic applications in treating metabolic diseases and related conditions.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting PPARα .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Octadecyl-N’-propyl-sulfamide typically involves the reaction of octadecylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of N-Octadecyl-N’-propyl-sulfamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: N-Octadecyl-N’-propyl-sulfamide primarily undergoes substitution reactions due to the presence of the sulfamide functional group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfamides, while oxidation and reduction reactions can produce sulfonic acids and amines, respectively .

Comparison with Similar Compounds

N-Octadecyl-N’-propyl-sulfamide is unique in its high selectivity and potency as a PPARα activator. Similar compounds include:

N-Octadecyl-N’-propyl-sulfamide stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for PPARα, making it a valuable tool in metabolic research and therapeutic development .

Properties

IUPAC Name

N-(propylsulfamoyl)octadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26(24,25)22-20-4-2/h22-23H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRCUXNIZFQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNS(=O)(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared following the method described in Example 6. The starting reactants are 0.54 g (2.0 mmol) of N-octadecylamine and 0.31 g (2.0 mmol) of N-propylsulfamoyl chloride. 0.06 g of a white solid were obtained. Yield 31%; m.p. 110-112° C.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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